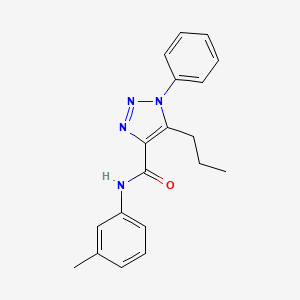
1-phenyl-5-propyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-5-propyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Phenyl-5-propyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950253-49-3) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and potential as an antimicrobial agent.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O, with a molecular weight of 320.4 g/mol. The structure features a triazole ring that is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the significant anticancer potential of triazole derivatives. For instance, triazole compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: In Vitro Anticancer Efficacy
A comparative analysis of various triazole derivatives indicated that compounds similar to this compound exhibit potent cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| Triazole 2 | MDA-MB-231 | 1.5 | Arrests cell cycle at G0/G1 phase |
| Triazole 3 | PC-3 | 0.6 | Induces ROS production leading to apoptosis |
These findings suggest that the triazole moiety enhances the cytotoxic effects against cancer cells by disrupting cellular processes such as migration and proliferation through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
The neuroprotective properties of triazoles have also been explored. Certain derivatives have demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress.
Mechanistic Insights
Research indicates that some triazole derivatives can block the NF-kB signaling pathway, which is crucial in neuroinflammatory responses. For example, one study reported that a related triazole compound exhibited an IC50 value of 2.91 µM against nitric oxide production in neuronal cells, showcasing its potential to mitigate neurodegenerative processes .
Antimicrobial Activity
Triazoles are well-known for their antimicrobial properties, particularly against fungal infections. The incorporation of a phenyl group into the triazole structure has been linked to enhanced activity against various pathogens.
Antifungal Efficacy
Investigations into the antifungal activity of triazole derivatives have shown that they can effectively inhibit fungal growth by disrupting membrane integrity and function. The specific activity of this compound against common fungal strains remains an area for further research.
特性
IUPAC Name |
N-(3-methylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-8-17-18(19(24)20-15-10-7-9-14(2)13-15)21-22-23(17)16-11-5-4-6-12-16/h4-7,9-13H,3,8H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFUFYASRRFWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













